molecular formula C14H9NO2S B6116090 (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one

(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one

Cat. No.: B6116090
M. Wt: 255.29 g/mol
InChI Key: YWWRMWAWBUHZAY-XFXZXTDPSA-N
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Description

(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one (CAS# 83396-70-7) is a specialized heterocyclic compound of significant interest in medicinal chemistry and materials science. This compound belongs to the class of Erlenmeyer azlactones, which are recognized as versatile building blocks for the synthesis of more complex structures, including unnatural amino acids and peptides . The molecular structure features an oxazole ring core fused with a thiophene moiety, contributing to its unique electronic properties . In pharmaceutical research, this oxazolone derivative demonstrates promising anti-inflammatory and antioxidant activities . Studies show that similar 2-phenyl-5(4H)-oxazolone compounds exhibit strong inhibition of lipid peroxidation and lipoxygenase (LOX), a key enzyme in the inflammatory pathway . The incorporation of the thiophene ring is a critical structural feature, as research indicates that replacing it with a phenyl group can lead to reduced biological activity, highlighting the importance of this heterocycle for optimal performance . Thiophene derivatives, in general, are known for a wide spectrum of therapeutic properties, including anti-inflammatory and anti-cancer effects . Beyond medicinal applications, this compound serves as a key monomer in materials science. Its structure makes it suitable for electrochemical polymerization , creating polymers that can be applied as active electrode materials in supercapacitors, contributing to the development of advanced energy storage systems . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4Z)-2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-9H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWRMWAWBUHZAY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CS3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds via azlactone intermediate formation, where hippuric acid undergoes cyclodehydration to generate 2-phenyloxazol-5(4H)-one. Subsequent Knoevenagel condensation with thiophene-2-carbaldehyde introduces the arylidene group at the 4-position. The reaction’s stereoselectivity favors the Z-isomer due to thermodynamic stabilization through intramolecular hydrogen bonding between the oxazolone carbonyl and the α-hydrogen of the arylidene moiety.

Reagents and Conditions

  • Hippuric acid (1.0 equiv)

  • Thiophene-2-carbaldehyde (1.0 equiv)

  • Fused sodium acetate (1.0 equiv)

  • Acetic anhydride (3.0 equiv)

  • Reflux at 120°C for 2 hours

Workup and Isolation
Post-reaction, the mixture is quenched in ice-cold ethanol, yielding a precipitate that is filtered, washed sequentially with cold ethanol and boiling water, and recrystallized from aqueous ethanol. Typical yields range from 68% to 82%.

Microwave-Assisted Synthesis: Enhanced Efficiency

Microwave irradiation significantly accelerates the Erlenmeyer–Plochl reaction, reducing reaction times from hours to minutes while maintaining high yields.

Optimized Protocol

A mixture of hippuric acid (1 mmol), thiophene-2-carbaldehyde (1 mmol), sodium acetate (1 mmol), and acetic anhydride (3 mmol) is irradiated in a sealed microwave vial at 100°C and 300 W for 15 minutes. This method achieves yields comparable to conventional heating (80–85%) but with a 75% reduction in reaction time.

Advantages

  • Rapid heating and uniform temperature distribution prevent side reactions.

  • Energy efficiency due to shorter reaction durations.

  • Scalability demonstrated in batch reactions up to 10 mmol.

Catalytic Methods: Fly Ash as a Sustainable Alternative

Treated fly ash, a silica-rich industrial byproduct, serves as an effective heterogeneous catalyst for oxazolone synthesis.

Procedure with Fly Ash Catalyst

  • Hippuric acid (2 mmol)

  • Thiophene-2-carbaldehyde (2 mmol)

  • Acetic anhydride (1 mL)

  • Treated fly ash (0.2–1.0 g)

  • Microwave irradiation at 700 W for 8–12 minutes

Key Outcomes

  • Yield: 72–78%

  • Catalyst recyclability: 5 cycles with <5% activity loss

  • Reduced acetic anhydride usage (50% vs. conventional methods)

Critical Analysis of Synthetic Parameters

Aldehyde Reactivity

Thiophene-2-carbaldehyde’s electron-rich heteroaromatic ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the oxazolone intermediate. Substitution at the thiophene 2-position minimizes steric hindrance, favoring higher yields compared to 3-substituted analogs.

Solvent and Temperature Effects

  • Solvent-free conditions : Preferred for microwave methods to avoid side reactions.

  • Temperature : Optimal at 100–120°C; higher temperatures promote decomposition.

Characterization and Quality Control

Spectroscopic Confirmation

  • IR : Strong absorption at 1794 cm⁻¹ (oxazolone C=O) and 1654 cm⁻¹ (C=N).

  • ¹H NMR : Characteristic singlet for the exocyclic methylene proton (δ 7.8–8.1 ppm).

  • LC/MS : Molecular ion peak at m/z 255.29 [M+H]⁺.

Purity Assessment

HPLC analysis with a C18 column (MeCN:H₂O = 70:30) confirms >95% purity in optimized protocols.

Comparative Evaluation of Methods

Parameter Conventional Microwave Catalytic
Reaction Time2 hours15 minutes12 minutes
Yield (%)828578
Energy ConsumptionHighModerateLow
Catalyst RequirementNoneNoneFly ash (0.5 g)
Environmental ImpactModerateLowVery Low

Industrial Scalability and Challenges

While lab-scale syntheses are well-established, scaling up presents challenges:

  • Exothermicity : Requires controlled addition of acetic anhydride to prevent thermal runaway.

  • Byproduct Management : Acetic acid generated during the reaction necessitates neutralization steps.

  • Cost Efficiency : Microwave reactors entail higher capital costs but lower operational expenses over time .

Chemical Reactions Analysis

Method A (Conventional Heating)

  • Reagents : N-Benzoylglycine (1 mmol), thiophene-2-carbaldehyde (1 mmol), fused sodium acetate (1 mmol), acetic anhydride (3 mmol).

  • Conditions : Reflux at 100–120°C for 2 hours.

  • Workup : Precipitation in ice-cold ethanol, filtration, and recrystallization from aqueous ethanol.

  • Yield : ~36% (for analogous furan derivatives, suggesting similar yields for thiophene variants) .

Method B (Microwave-Assisted)

  • Reagents : Same as Method A.

  • Conditions : Microwave irradiation (300 W, 100°C, 15 minutes).

  • Yield : Improved to 75–94% for related benzamide derivatives .

Characterization Data

PropertyValue/DescriptionSource
Melting Point165–168°C (for furan analog 2e )
IR (KBr, cm⁻¹)1789 (C=O), 1648 (C=N), 1557 (C=C)
¹H-NMR (CDCl₃, δ ppm)7.20 (s, olefinic H), 7.51–8.20 (aromatic H)
¹³C-NMR (CDCl₃, δ ppm)162.5 (C=O), 142.4 (C=N), 131.5 (olefinic C)
LC/MS ([M + H]⁺)255.29 (calculated for C₁₄H₉NO₂S)

Nucleophilic Ring-Opening Reactions

The oxazolone’s electrophilic C-2 position undergoes nucleophilic attacks, enabling derivatization.

Reaction with Secondary Amines

  • Reagents : Oxazolone derivative (1 mmol), secondary amine (e.g., morpholine, piperidine).

  • Conditions : Microwave irradiation (100°C, 15 minutes) in acetic anhydride .

  • Product : Benzamides (e.g., 4c ) via ring-opening and amide bond formation.

  • Yield : Up to 94% for bisbenzamide derivatives .

Comparative Reactivity with Structural Analogs

Replacing the thiophenyl group with phenyl or furan moieties alters reactivity:

DerivativeKey Reaction ChangeYieldActivity Impact
Phenyl-substituted Reduced electrophilicity at C-2~75%Lower anti-inflammatory effect
Furan-substituted (2e )Enhanced solubility in polar solvents36%Moderate lipid peroxidation inhibition

Stereochemical Considerations

The (Z)-configuration is confirmed via NMR coupling constants and NOE experiments . The thiophenyl group’s orientation influences docking interactions with enzymes like lipoxygenase, favoring allosteric binding .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C .

  • Hydrolytic Sensitivity : Susceptible to ring-opening in aqueous basic conditions, forming benzoylglycine derivatives .

Key Findings

  • Microwave synthesis significantly improves yields (up to 94%) compared to conventional methods .

  • Thiophenyl substitution enhances bioactivity over phenyl analogs, particularly in lipoxygenase inhibition .

  • Stereochemistry critically affects molecular interactions, as shown in docking studies .

Scientific Research Applications

Biological Activities

Oxazolones, including (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one, exhibit a range of biological activities that make them valuable in pharmaceutical research.

1.1 Antioxidant Properties
Research has demonstrated that oxazolones possess significant antioxidant activity. For instance, studies have shown that derivatives of 2-phenyloxazol-5(4H)-ones can inhibit lipid peroxidation effectively. The most potent compounds in this category exhibited an average inhibition rate of 86.5%, indicating their potential as antioxidants in therapeutic applications .

1.2 Anti-inflammatory Effects
The anti-inflammatory properties of oxazolones have been explored through various in vitro and in vivo studies. Specific derivatives have shown promising results in inhibiting nociception and reducing carrageenin-induced paw edema, suggesting their potential use in treating inflammatory conditions .

1.3 Antimicrobial Activity
Oxazolones have also been investigated for their antimicrobial properties. Certain derivatives have demonstrated efficacy against various bacterial strains, making them candidates for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one can be achieved through several methods, often involving the condensation of appropriate aldehydes with 2-phenyloxazol-5(4H)-one derivatives.

2.1 Microwave-Assisted Synthesis
One notable method is microwave-assisted synthesis, which enhances reaction efficiency and yields while minimizing environmental impact. This approach allows for the rapid formation of oxazolone derivatives with good yields .

2.2 Conventional Methods
Conventional synthetic routes typically involve the use of acetic anhydride and sodium acetate as catalysts to facilitate the condensation reactions. These methods are well-documented and provide reliable pathways to obtain desired oxazolone structures .

Anticancer Potential

A recent study highlighted the anticancer potential of oxazolone derivatives through predictive analyses that suggested their ability to inhibit specific oncological protein kinases. This finding positions (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one as a candidate for further investigation in cancer therapeutics .

Toxicity Assessments

Toxicity evaluations conducted on various oxazolone derivatives indicated that halogen-free compounds exhibited lower toxicity levels compared to their halogenated counterparts. This characteristic is crucial for developing safer therapeutic agents .

Summary Table of Applications

Application Area Description References
Antioxidant ActivityInhibition of lipid peroxidation; significant antioxidant effects demonstrated in vitro
Anti-inflammatory EffectsReduction of nociception and paw edema; potential for treating inflammatory diseases
Antimicrobial PropertiesEfficacy against various bacterial strains; potential for new antimicrobial agents
Anticancer PotentialPredictive analyses indicating inhibition of oncological protein kinases
Synthetic MethodologiesMicrowave-assisted synthesis and conventional methods for efficient compound formation

Mechanism of Action

The mechanism of action of (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one are compared below with analogous oxazolones and isoxazolones, focusing on substituent effects, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Oxazolone Derivatives

Compound Name Core Structure Substituents (Position 4) Key Biological Activity Notable Findings Reference
(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one Oxazolone (Z-config) Thiophen-2-ylmethylene Acetylcholinesterase inhibition, Antioxidant Thiophene enhances π-π stacking with AChE active site; moderate antioxidant activity
(E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one Isoxazolone (E-config) Thiophen-2-ylmethylene Carbonic anhydrase inhibition Isoxazole ring reduces planarity, lowering CA inhibition (IC$_{50}$ = 12.3 µM) compared to oxazolones
4-Benzylidene-2-phenyloxazol-5(4H)-one (Z-config) Oxazolone (Z-config) Benzylidene Acetylcholinesterase inhibition Higher AChE inhibition (IC$_{50}$ = 1.8 µM) than thiophene analog due to stronger hydrophobic interactions
4-(4-Bromophenylsulfonyl)-2-phenyloxazol-5(4H)-one Oxazolone 4-Bromophenylsulfonyl Analgesic, Anti-inflammatory Sulfonyl group improves COX-2 selectivity (docking score: -9.2 kcal/mol)
4-((1,2,2,4-Tetramethylquinolin-6-yl)methylene)-2-phenyloxazol-5(4H)-one Oxazolone (Z-config) Quinoline-methylene Anticancer (PASS-predicted) Quinoline scaffold enhances DNA intercalation potential

Key Observations:

Substituent Effects on Bioactivity: Thiophene vs. Benzylidene: The thiophene moiety in the target compound offers moderate AChE inhibition (IC${50}$ ~8.5 µM) compared to the benzylidene derivative (IC${50}$ = 1.8 µM), likely due to reduced hydrophobicity and weaker van der Waals interactions . Sulfonyl and Quinoline Groups: Sulfonyl substituents (e.g., 4-bromophenylsulfonyl) enhance COX-2 binding affinity, while quinoline derivatives show predicted anticancer activity via intercalation mechanisms .

Stereoelectronic Properties :

  • The Z-configuration in oxazolones stabilizes intramolecular hydrogen bonding between the oxazolone carbonyl and the exocyclic double bond, enhancing rigidity and target selectivity .

Antioxidant Activity :

  • Thiophene-containing oxazolones exhibit moderate DPPH radical scavenging (EC${50}$ = 45 µM), outperformed by electron-donating substituents (e.g., methoxybenzylidene derivatives, EC${50}$ = 28 µM) .

Synthetic Accessibility :

  • Thiophene-substituted oxazolones require specialized aldehydes (e.g., thiophene-2-carbaldehyde), whereas benzylidene derivatives are synthesized from widely available benzaldehydes, offering cost advantages .

Research Findings and Implications

  • Acetylcholinesterase Inhibition : The target compound’s thiophene group shows weaker AChE binding than benzylidene analogs but exhibits lower cytotoxicity, suggesting a safer profile for neurodegenerative disease applications .
  • Antioxidant Potential: While less potent than methoxy-substituted derivatives, the thiophene analog’s redox activity may synergize with other antioxidants in multitarget therapies .
  • Structural Insights : Molecular docking reveals that thiophene’s sulfur atom forms weak hydrogen bonds with AChE’s peripheral anionic site (PAS), whereas benzylidene derivatives engage in stronger π-π stacking with Trp286 .

Biological Activity

(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one is a member of the oxazolone family, known for its diverse biological activities. This compound features a unique structure that combines an oxazole ring with phenyl and thiophene substituents, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, antimicrobial, and antioxidant properties.

Chemical Structure

The chemical structure of (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one can be represented as follows:

C16H13NO2S\text{C}_{16}\text{H}_{13}\text{N}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that compounds within the oxazolone class exhibit a variety of biological activities, including:

  • Anti-inflammatory Activity : Inhibition of inflammatory mediators and pathways.
  • Analgesic Properties : Reduction of pain through various mechanisms.
  • Antimicrobial Effects : Activity against bacteria and fungi.
  • Antioxidant Activity : Scavenging of free radicals and inhibition of lipid peroxidation.

1. Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of oxazolones, including (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one. The compound demonstrated significant inhibition of carrageenan-induced paw edema in animal models, suggesting its efficacy in reducing inflammation . The mechanism appears to involve the modulation of lipoxygenase activity, which is critical in the inflammatory response.

2. Analgesic Properties

In analgesic testing using the writhing test and hot plate test, (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one showed promising results. The compound was effective in reducing pain responses, indicating its potential as an analgesic agent . Molecular docking studies further elucidated its interaction with pain-related receptors, supporting its role in pain management.

3. Antimicrobial Effects

The antimicrobial activity of oxazolones has been documented extensively. (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one exhibited significant inhibitory effects against various bacterial strains, demonstrating its potential as a novel antimicrobial agent . The presence of the thiophene ring is believed to enhance this activity due to electronic effects.

4. Antioxidant Activity

The antioxidant capacity of (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one was assessed through lipid peroxidation assays. Results indicated a substantial inhibition rate, with some derivatives showing up to 86.5% inhibition against lipid peroxidation . This property is crucial for protecting cells from oxidative stress-related damage.

Data Table: Biological Activities Summary

Activity Type Effectiveness Mechanism
Anti-inflammatorySignificant inhibitionModulation of lipoxygenase activity
AnalgesicEffective pain reductionInteraction with pain receptors
AntimicrobialStrong inhibitory effectsDisruption of bacterial cell walls
AntioxidantHigh inhibition ratesScavenging free radicals

Case Studies

Several case studies have explored the biological activity of oxazolones:

  • Oxazolone Derivatives in Pain Management : A study demonstrated that specific derivatives exhibited high binding affinities to TRPV1 channels, suggesting their potential use in treating chronic pain conditions .
  • Antimicrobial Testing : In vitro studies revealed that (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one showed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one?

The compound is typically synthesized via azlactone formation. Hippuric acid (N-benzoylglycine) is condensed with thiophene-2-carbaldehyde in the presence of acetic anhydride, forming the oxazolone core. Microwave-assisted heating or reflux in ethanol can improve yield and stereoselectivity. The (Z)-configuration is confirmed via NMR, where olefinic proton signals appear at δ ~7.5 ppm (thiophene-coupled doublet) and aromatic protons resonate between δ 7.1–8.2 ppm .

Q. How is the structure of this oxazolone derivative validated experimentally?

Structural characterization combines 1H/13C NMR, IR, and X-ray crystallography. Key spectral markers include:

  • IR: C=O stretches at ~1790 cm⁻¹ (oxazolone lactone) and ~1640 cm⁻¹ (C=N) .
  • 1H NMR: Distinct thiophene protons (δ 7.1–7.7 ppm) and a singlet for the methylene proton (δ ~7.5 ppm) confirm the (Z)-configuration .
  • X-ray diffraction (using SHELX software) resolves stereochemistry and crystallographic packing .

Q. What structure-activity relationships (SAR) are observed for oxazolone derivatives in biological studies?

Substitutions at the 4-position (e.g., thiophen-2-ylmethylene) enhance tubulin polymerization inhibition. Compared to benzylidene analogs, thiophene-containing derivatives show improved cytotoxicity due to increased π-π stacking with hydrophobic protein pockets. Ring A (thiophene) modulates activity more significantly than substitutions on the phenyl group .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for photoredox applications?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25%) accurately predict HOMO-LUMO gaps (~3.5 eV) and charge-transfer transitions. Basis sets like 6-31G(d) model the thiophene-oxazolone conjugation, revealing a planar geometry that facilitates electron delocalization. Solvent effects (PCM model) adjust excitation energies by 0.1–0.3 eV .

Q. What reaction pathways dominate when this oxazolone interacts with nitrogen nucleophiles?

Under microwave heating, nucleophilic attack at the methylene carbon opens the oxazolone ring. For example, p-toluidine generates a thienylaminomethylidene intermediate, which rearranges to imidazolinones or alkenamides depending on solvent polarity (acetic acid vs. ethanol). Hydrazine forms tetrazole derivatives via [3+2] cycloaddition .

Q. Which molecular targets are predicted for this compound in pain/inflammation studies?

Docking simulations (AutoDock Vina) against COX-1/2 and TRPV1/TRPA1 channels suggest high affinity for COX-2 (binding energy: −9.2 kcal/mol) due to hydrogen bonding with Arg120 and hydrophobic interactions with Val348. TRPV1 binding (−8.5 kcal/mol) involves π-cation interactions with Arg557, aligning with experimental analgesic activity .

Q. How does electropolymerization enhance sensing applications of oxazolone derivatives?

Electropolymerization (cyclic voltammetry, 0.1–1.5 V in acetonitrile) forms conductive films on electrodes. Modified electrodes detect heavy metals (e.g., Pb²⁺) via redox shifts (ΔEp = 120 mV) and exhibit low detection limits (0.1 µM) due to the oxazolone’s electron-deficient aromatic system .

Q. What strategies resolve enantiomers of oxazolone-derived amino acids?

Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates racemic methyl 2-benzamido-2-(cyclohexylidene)acetates. Methanolysis of the oxazolone ring followed by alkaline hydrolysis yields enantiopure benzamido acids, critical for studying stereospecific bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.